![molecular formula C18H21NO2 B5628002 N-(2,6-diethylphenyl)-4-methoxybenzamide](/img/structure/B5628002.png)
N-(2,6-diethylphenyl)-4-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-diethylphenyl)-4-methoxybenzamide involves acylation reactions, which are crucial for the formation of the benzamide structure. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF is a similar process that can be adapted for our compound of interest. These reactions are characterized by NMR, elemental analysis, and optimized by applying DFT calculations to ensure the desired molecular structure is achieved (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including compounds similar to N-(2,6-diethylphenyl)-4-methoxybenzamide, is often determined by X-ray crystallography and supported by DFT calculations. These studies reveal the effects of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, highlighting the minor influence on bond lengths and angles but significant effects on dihedral angles and aromatic rings' rotational conformation (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(2,6-diethylphenyl)-4-methoxybenzamide derivatives are explored through various reactions, including those leading to the formation of selenoxanthones and other complex molecules. These reactions often involve metalations, as seen in the directed metalations in 2-arylselenobenzamide derivatives, showcasing the compound's versatile reactivity and potential for synthesis of complex structures (Brennan et al., 2003).
Physical Properties Analysis
The physical properties, such as molar refraction and polarizability, of related compounds provide insight into the behavior of N-(2,6-diethylphenyl)-4-methoxybenzamide in different environments. Studies on similar compounds reveal their density, refractive index, and the effects of drug concentration on polarizability, indicating how molecular structure influences physical properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including N-(2,6-diethylphenyl)-4-methoxybenzamide, are characterized by their interaction with various chemical agents and their reactivity in synthesis processes. The palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides, for instance, demonstrates the directed C-H bond activation, highlighting the compound's reactivity and potential for functionalization (Wang & Yuan, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-13-7-6-8-14(5-2)17(13)19-18(20)15-9-11-16(21-3)12-10-15/h6-12H,4-5H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAFRFDORWLSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-4-methoxybenzamide |
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